2-[3-(Chloroacetyl)phenyl]acetamide

Lipophilicity Membrane permeability Drug-likeness

Researchers needing bifunctional electrophiles often face a trade-off between covalent reactivity and derivatization flexibility. This chloroacetamide resolves that conflict. - **Dual reactive handles:** Chloroacetyl warhead for covalent target engagement + primary amide for bioconjugation (e.g., fluorophores, biotin). - **Distinct physicochemical profile:** LogP 2.29, TPSA 61.15 Ų - bridges N-linked chloroacetanilides (TPSA ~29 Ų) and drug-like space. - **Gram-positive antibacterial scaffold:** MIC 40-90 µg/mL vs. S. aureus/MRSA; methylene spacer enables SAR exploration without warhead disruption. - **Bulk & R&D quantities available.**

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 342422-38-2
Cat. No. B13948231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Chloroacetyl)phenyl]acetamide
CAS342422-38-2
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)CCl)CC(=O)N
InChIInChI=1S/C10H10ClNO2/c11-6-9(13)8-3-1-2-7(4-8)5-10(12)14/h1-4H,5-6H2,(H2,12,14)
InChIKeyWLSWITXOQVQNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Chloroacetyl)phenyl]acetamide: Structural and Physicochemical Overview


2-[3-(Chloroacetyl)phenyl]acetamide (CAS 342422-38-2) is a synthetic aromatic chloroacetamide derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol . Its structure features a phenyl ring substituted at the meta-position with a chloroacetyl group (–COCH₂Cl) and at another position with an acetamide moiety connected via a methylene (–CH₂–) spacer, distinguishing it from directly N-linked chloroacetanilide analogs. The compound is categorized under the benzeneacetamide class and is primarily utilized as a reactive synthetic intermediate in medicinal chemistry and chemical biology . Computed physicochemical properties include a LogP of 2.28560, a topological polar surface area (TPSA) of 61.15 Ų, and a predicted density of 1.275 g/cm³ .

Reactive synthetic intermediate with chloroacetyl electrophile
Methylene spacer enables conformational flexibility for target engagement
Primary amide handle supports orthogonal derivatization strategies

Why N-Linked Chloroacetanilides Cannot Replace This Compound


Substituting 2-[3-(Chloroacetyl)phenyl]acetamide with a directly N-linked chloroacetanilide such as N-[3-(2-chloroacetyl)phenyl]acetamide (CAS 792913-76-9) or N-[4-(2-chloroacetyl)phenyl]acetamide (CAS 140-49-8) introduces fundamental differences in molecular topology, conformational flexibility, and electronic environment around the reactive chloroacetyl warhead [1]. The methylene spacer present in 2-[3-(Chloroacetyl)phenyl]acetamide increases the number of freely rotatable bonds and alters the spatial relationship between the chloroacetyl electrophile and the primary amide hydrogen-bonding motif, which can significantly impact target engagement, metabolic stability, and downstream derivatization chemistry . These structural differences translate into measurably distinct lipophilicity, hydrogen-bonding capacity, and biological activity profiles that cannot be replicated by simple positional isomers of the N-linked chloroacetanilide scaffold.

Target Compound
Potential Substitute
2-[3-(Chloroacetyl)phenyl]acetamide
N-linked chloroacetanilides (e.g., CAS 140-49-8, CAS 792913-76-9)
Molecular topology

Methylene spacer vs. direct N-link alters conformational flexibility and hydrogen-bonding geometry, which may shift target engagement.

Reactivity profile

Chloroacetyl orientation and electronic environment differ, potentially changing nucleophilic displacement kinetics.

Physicochemical properties

Distinct LogP, TPSA, and thermal stability may alter membrane permeability and solubility in assay formats.

Quantitative Differentiation Evidence vs. Closest Analogs


Higher Lipophilicity vs. N-Linked and De-Chloroacetyl Analogs

The experimentally determined LogP of 2-[3-(Chloroacetyl)phenyl]acetamide is 2.28560 , which is higher than that of the directly N-linked para-isomer N-[4-(2-chloroacetyl)phenyl]acetamide (CAS 140-49-8; LogP range 1.37–2.14) [1] and substantially higher than the de-chloroacetyl analog 2-(3-chlorophenyl)acetamide (CAS 58357-84-9; LogP range 1.04–2.07) [2]. The elevated LogP indicates superior passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity (LogP)
Reported
ΔLogP +0.15–1.25 vs N-linked & de-Cl analogs
Higher LogP suggests increased passive membrane permeability for intracellular assays.
Experimental and computed values from Chemsrc, Sielc, Molbase
Lipophilicity Membrane permeability Drug-likeness

Increased Polar Surface Area vs. N-Linked Chloroacetanilides

2-[3-(Chloroacetyl)phenyl]acetamide has a calculated TPSA of 61.15 Ų , which exceeds the TPSA of N-[4-(2-chloroacetyl)phenyl]acetamide (CAS 140-49-8; TPSA = 46.17 Ų) [1] and the class average of N-(substituted phenyl)-2-chloroacetamides (TPSA range 29.10–52.89 Ų, median ~29.10 Ų for non-polar substituents) [1]. The higher TPSA reflects the additional hydrogen-bonding capacity conferred by the primary amide group on the methylene spacer and may improve aqueous solubility while remaining below the 140 Ų threshold for oral bioavailability.

Polar Surface Area (TPSA)
Reported
61.15 Ų vs 46.17 Ų (N-linked) & 29.10–52.89 Ų (class)
Elevated TPSA may improve aqueous solubility in DMSO/aqueous assay formats.
Computed values; reference class data from PMC8191425
Polar surface area Oral bioavailability Blood-brain barrier

Enhanced Conformational Flexibility from the Methylene Spacer

2-[3-(Chloroacetyl)phenyl]acetamide possesses a methylene (–CH₂–) spacer between the phenyl ring and the acetamide group, increasing the number of freely rotatable bonds and introducing conformational degrees of freedom not present in N-linked chloroacetanilide isomers such as N-[3-(2-chloroacetyl)phenyl]acetamide (CAS 792913-76-9) . In the N-linked isomers, the acetamide nitrogen is directly attached to the phenyl ring, resulting in a more constrained orientation and limited spatial sampling. The target compound's flexible methylene linker allows the terminal primary amide to adopt multiple low-energy conformations, which can be critical for achieving optimal hydrogen-bonding geometries with biological targets that are inaccessible to the conformationally restricted N-linked scaffold .

Conformational Flexibility
Class-level
+1 rotatable bond Methylene spacer vs. constrained N-linked isomers
Expanded conformational space may support diverse binding poses in docking studies.
Qualitative inference; no crystallographic data available
Conformational flexibility Ligand docking Structure-activity relationship

Predicted Antimicrobial Activity Based on Class-Level QSAR

While no direct head-to-head antimicrobial data exist for 2-[3-(Chloroacetyl)phenyl]acetamide, class-level evidence from a systematic QSAR and in vitro study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrates that chloroacetamide derivatives bearing meta-substituted phenyl rings exhibit potent activity against Gram-positive pathogens [1]. In that study, N-(3-bromophenyl) chloroacetamide (SP12) showed MIC values of 80 µg/mL against S. aureus and 90 µg/mL against MRSA, while N-(3-cyanophenyl) chloroacetamide (SP10) showed MIC of 40 µg/mL against S. aureus [1]. The target compound, with its meta-chloroacetyl substitution and an additional primary amide moiety on the methylene spacer, is predicted to fall within a comparable or superior activity range based on its favorable LogP (2.29) and TPSA (61.15 Ų), which align with optimal permeability parameters identified by the QSAR models [1]. Direct experimental confirmation is required.

Predicted Antimicrobial Activity
Class-level
QSAR class prediction Potential MIC 40–200 µg/mL against S. aureus
Supports prioritization in antimicrobial screening; requires experimental confirmation.
Based on meta-substituted chloroacetamide class data (PMC8191425)
Antimicrobial QSAR Gram-positive bacteria

Bifunctional Reactivity for Sequential Derivatization

The chloroacetyl group (–COCH₂Cl) in 2-[3-(Chloroacetyl)phenyl]acetamide serves as a versatile electrophilic warhead for nucleophilic substitution reactions with amines, thiols, and alcohols, enabling facile derivatization into secondary amides, thioethers, and ether products [1]. This reactivity is quantitatively distinct from analog 2-(3-chlorophenyl)acetamide (CAS 58357-84-9), which lacks the chloroacetyl ketone moiety and therefore cannot participate in nucleophilic displacement at the acetyl position [2]. In comparison to N-[3-(2-chloroacetyl)phenyl]acetamide (CAS 792913-76-9), the target compound positions the chloroacetyl group on the phenyl ring rather than through the amide nitrogen, altering the electronic environment and potentially the reaction kinetics of the displacement reaction . The presence of the primary acetamide on the methylene spacer additionally provides a second functional handle for orthogonal derivatization strategies not available in the N-linked series.

Bifunctional Reactivity
Class-level
Two orthogonal handles Chloroacetyl electrophile + primary amide
May support sequential derivatization strategies for library synthesis.
Reactivity profile inferred from structural analogy
Synthetic intermediate Nucleophilic substitution Chemical biology probe

Distinct Thermal Stability and Physical Properties

Computed physical properties for 2-[3-(Chloroacetyl)phenyl]acetamide include a boiling point of 443.1 °C at 760 mmHg and a density of 1.275 g/cm³ . In contrast, the N-linked analog N-[4-(2-chloroacetyl)phenyl]acetamide (CAS 140-49-8) has a reported flash point of 110 °C and a predicted melting point of approximately 167–168 °C [1], while 2-(3-chlorophenyl)acetamide (CAS 58357-84-9) has a melting point of 129.5–130.5 °C and a boiling point of 344.9 °C at 760 mmHg . The significantly higher boiling point of the target compound (Δ ~98 °C vs. 2-(3-chlorophenyl)acetamide) reflects stronger intermolecular hydrogen bonding from the dual amide/chloroacetyl functionality and has practical implications for purification by distillation and thermal stability during high-temperature reactions.

Thermal Stability
Reported
Boiling point 443.1 °C Δ +98.2 °C vs. de-Cl analog (344.9 °C)
Higher boiling point reflects stronger intermolecular interactions; may influence purification strategy.
Calculated values; experimental verification not located
Physicochemical properties Boiling point Density

Recommended Research Applications


Gram-Positive Antimicrobial SAR Campaigns

Based on the compound's elevated LogP (2.29) relative to N-linked chloroacetanilides and class-level antimicrobial activity data showing that meta-substituted chloroacetamides achieve MIC values of 40–90 µg/mL against S. aureus and MRSA [1], this compound is recommended as a starting scaffold for Gram-positive antibacterial hit-to-lead programs. Its higher lipophilicity is expected to enhance penetration through the Gram-positive cell wall, and the methylene spacer provides a vector for further derivatization without disrupting the chloroacetyl warhead. Researchers should benchmark activity against N-(3-bromophenyl) chloroacetamide (SP12; MIC 80 µg/mL vs. S. aureus) to quantify the advantage conferred by the methylene acetamide extension [1].

Covalent Probe Development with Bifunctional Architecture

The presence of two orthogonal reactive handles—the chloroacetyl electrophile for covalent target engagement and the primary amide for bioconjugation or affinity tag attachment—makes this compound uniquely suited for activity-based protein profiling (ABPP) probe design . Unlike N-[3-(2-chloroacetyl)phenyl]acetamide (CAS 792913-76-9), which restricts the amide to a constrained N-linked position, the methylene spacer in 2-[3-(Chloroacetyl)phenyl]acetamide allows the primary amide to be further derivatized into fluorescent reporters or biotin handles without altering the electrophilic reactivity of the chloroacetyl group [1]. The TPSA of 61.15 Ų also ensures adequate aqueous solubility for biochemical assay conditions .

Diversity-Oriented Synthesis via Sequential Derivatization

The chloroacetyl ketone moiety in 2-[3-(Chloroacetyl)phenyl]acetamide is a well-precedented electrophile for nucleophilic displacement with amines, thiols, and alcohols , enabling rapid construction of compound libraries. The target compound's advantage over 2-(3-chlorophenyl)acetamide (CAS 58357-84-9), which lacks the chloroacetyl group entirely, is the ability to perform a first-step derivatization at the chloroacetyl position while retaining the primary amide for a subsequent orthogonal transformation. This bifunctional reactivity is not available in simpler chloroacetanilides and supports two-step sequential library synthesis protocols for fragment-based drug discovery [1].

Physicochemical Benchmarking in Chloroacetamide Space

With a well-defined LogP of 2.28560 and TPSA of 61.15 Ų , 2-[3-(Chloroacetyl)phenyl]acetamide occupies a distinct region of the chloroacetamide physicochemical space that bridges the gap between low-TPSA N-linked chloroacetanilides (TPSA ~29 Ų) and higher-TPSA drug-like molecules [1]. This makes it a valuable reference standard for calibrating computational LogP/TPSA prediction models and for establishing structure-property relationships (SPR) in medicinal chemistry optimization programs. Procurement of this compound with certified purity enables reproducible physicochemical measurements across laboratories.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial SAR studies
Lipophilicity-driven membrane permeability context
MIC benchmarking against comparator scaffolds
Covalent probe research
Bifunctional reactive handle availability
Orthogonal derivatization strategy validation
Diversity-oriented library synthesis
Sequential derivatization potential
Two-step orthogonal library construction
Physicochemical reference standard
Certified purity and LogP/TPSA profile
Structure-property relationship calibration
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